N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 880789-12-8, C₂₂H₂₃NO₅, MW: 381.42 g/mol) is a chromene-2-carboxamide derivative characterized by a 3,4-dimethoxyphenethyl substituent attached to the carboxamide nitrogen . The chromene core features a 4-oxo group and methyl substituents at positions 6 and 6.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H23NO5/c1-13-9-14(2)21-16(10-13)17(24)12-20(28-21)22(25)23-8-7-15-5-6-18(26-3)19(11-15)27-4/h5-6,9-12H,7-8H2,1-4H3,(H,23,25) |
InChI Key |
XWAGBYQTXAOYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the dimethoxyphenyl and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with reduced functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide:
Compound Identification
- Name: this compound is a ChemDiv screening compound .
- ChemDiv Compound ID: D103-0636
- Molecular Formula:
- IUPAC Name: N-[2-(34-dimethoxyphenyl)ethyl]-68-dimethyl-4-oxo-4H-chromene-2-carboxamide
- SMILES: Cc(cc1C)cc2c1OC(C(NCCc(cc1)cc(OC)c1OC)=O)=CC2=O
Research and Applications
- One study investigated the pharmacokinetic profiles of a related compound referred to as "Compound D" [E-4-(3', 4'-dimethoxyphenyl)but-3-en-1-ol] in male Wistar rats . Compound D is the major bioactive component of Zingiber cassumunar, a plant used in traditional Thai medicine for its anti-inflammatory properties . It has demonstrated smooth muscle relaxant, antihistamine, and anti-inflammatory actions .
- The pharmacokinetics study administered a standardized extract of Z. cassumunar containing 4% w/w of Compound D intravenously (25 mg/kg) or via oral gavage (25, 75, or 250 mg/kg) to Wistar rats .
- The study revealed that Compound D concentrations ranged from 10-100 µg/L, reaching a maximum approximately 0.15 hours after oral dosing, and exhibited an excellent tissue to plasma ratio (ranging from 1 to 1000 in several organs at 1-4 hours post-oral dosing) . Less than 1% of unchanged Compound D was excreted in urine and feces .
- The broader context of dimethoxyphenyl compounds reveals potential dual roles as pro-oxidants and antioxidants, depending on concentration and cellular environment, which could be relevant to the compound of interest .
Availability
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with structurally related compounds:
Substituent Variations and Electronic Effects
- Target Compound: Substituent: 3,4-Dimethoxyphenethyl group. Electronic Profile: Methoxy groups are electron-donating, enhancing the aromatic ring’s electron density. This may improve π-π stacking interactions with biological targets.
- 6,8-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide (CAS: 872866-47-2, C₁₉H₁₄F₃NO₃, MW: 385.32 g/mol): Substituent: 2-(Trifluoromethyl)phenyl. Electronic Profile: The -CF₃ group is strongly electron-withdrawing, reducing aromatic electron density. This may alter binding affinity in polar active sites. Lipophilicity: The trifluoromethyl group increases lipophilicity compared to methoxy but may reduce solubility in aqueous environments.
- 6,8-Dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide (CAS: 880789-14-0, C₁₈H₁₆N₂O₃, MW: 308.33 g/mol): Substituent: Pyridin-4-ylmethyl. Lipophilicity: Less hydrophobic than the target compound, possibly improving aqueous solubility.
- N-[4-(Difluoromethoxy)phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide (CAS: 898469-07-3, C₁₉H₁₆F₂NO₄, MW: 375.34 g/mol): Substituent: 4-(Difluoromethoxy)phenyl. Electronic Profile: The -OCF₂H group is moderately electron-withdrawing, balancing lipophilicity and polarity. Metabolic Stability: Fluorine atoms may reduce metabolic degradation, enhancing bioavailability.
Physicochemical Properties
Research Findings and Implications
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, with CAS number 880789-12-8, is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.
The chemical structure of this compound is characterized by:
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.4 g/mol
| Property | Value |
|---|---|
| CAS Number | 880789-12-8 |
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 381.4 g/mol |
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- Inhibition Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling chromene-carboxylic acid derivatives with substituted phenethylamines. For example, analogous compounds (e.g., 6,8-dichloro derivatives) are synthesized via refluxing in acetic acid with sodium acetate as a catalyst, followed by purification via recrystallization from DMF or ether . Critical parameters include solvent choice (e.g., dichloromethane for inert conditions), stoichiometric ratios of coupling agents (e.g., triethylamine for base activation), and reaction monitoring via TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Compare chemical shifts with analogous chromene-carboxamides (e.g., δ ~8.3–8.8 ppm for aromatic protons, δ ~160–165 ppm for carbonyl carbons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with theoretical mass calculations (e.g., ±0.0003 Da tolerance) .
- X-ray crystallography : Refine structures using SHELXL for small molecules, particularly to resolve substituent orientations on the chromene ring .
Q. What chromatographic methods are optimal for purity assessment?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, ethyl acetate/hexane eluent) are standard. For example, analogous chromene derivatives achieve >95% purity with EtOAc:hexane (3:7) .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer : Contradictions often stem from assay conditions (e.g., cell line variability, solvent effects). Mitigate by:
- Standardizing bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent systems (e.g., DMSO ≤0.1% v/v).
- Statistical rigor : Apply ANOVA with post-hoc tests to compare inter-study variability .
- Meta-analysis : Pool data from multiple studies to identify outliers or trends (e.g., Haddad et al.'s multidimensional metric approach for receptor-response models) .
Q. What strategies address low solubility in in vitro bioassays?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Modify the carboxamide group to ester derivatives (e.g., methyl ester) for improved membrane permeability .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .
Q. How can computational models predict SAR for chromene-carboxamide derivatives?
- Methodological Answer :
- QSAR : Use Gaussian or Schrödinger Suite to correlate electronic properties (e.g., HOMO/LUMO energies) with activity. For example, methoxy groups at 3,4-positions enhance π-π stacking in receptor pockets .
- Molecular docking : AutoDock Vina or Glide can model interactions with targets (e.g., kinase ATP-binding sites). Validate with mutagenesis studies .
Data Contradiction and Refinement
Q. How to resolve electron density ambiguities in X-ray structures?
- Methodological Answer :
- Twinned data : Use SHELXD for initial phasing and SHELXL for refinement, applying TWIN/BASF commands .
- Disordered substituents : Apply PART/SUMP restraints and analyze difference Fourier maps iteratively .
- Validation tools : Check R1/wR2 convergence (<5% discrepancy) and verify with CCDC’s Mercury software .
Q. Why do conflicting results arise in enzymatic inhibition assays?
- Methodological Answer :
- Enzyme source variability : Compare commercial vs. recombinant enzymes (e.g., CYP3A4 from Baculovirus vs. human liver microsomes).
- Buffer interference : Test phosphate vs. Tris buffers, as ionic strength affects binding kinetics .
- Control experiments : Include positive inhibitors (e.g., ketoconazole for CYP assays) to validate assay conditions .
Methodological Tables
Table 1 : Synthesis Optimization Parameters for Chromene-Carboxamides
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Acetic acid | Dioxane/HCl |
| Catalyst | Sodium acetate | None (acidic) |
| Temperature | Reflux (~120°C) | Reflux (~100°C) |
| Yield | 74–86% | 65–78% |
Table 2 : Key NMR Shifts for Chromene-Carboxamide Derivatives
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| Chromene C=O | 162.3–165.0 | 4-Oxo group |
| Aromatic CH (C6/C8) | 6.5–6.7 (d, J=2.3 Hz) | Dimethyl-substituted |
| Methoxy OCH3 | 3.8–3.9 (s) | 3,4-Dimethoxyphenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
